molecular formula C12H24O B146902 4-Dodecanone CAS No. 6137-26-4

4-Dodecanone

Cat. No. B146902
CAS RN: 6137-26-4
M. Wt: 184.32 g/mol
InChI Key: AVQSOIZWTINZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dodecanone, also known as Octyl propyl ketone, is a chemical compound with the molecular formula C12H24O . It has a molecular weight of 184.3184 . The IUPAC Standard InChIKey for 4-Dodecanone is AVQSOIZWTINZLU-UHFFFAOYSA-N .


Synthesis Analysis

The synthesis of 4-Dodecanone involves various methods. One such method includes the reaction of hydroxylamine hydrochloride with 1-(2-hydroxy-4-pentyloxyphenyl)-1-dodecanone in the presence of potassium acetate in refluxing ethanol for 3 hours .


Molecular Structure Analysis

The molecular structure of 4-Dodecanone consists of 12 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the SMILES notation as CCCCCCCCC(=O)CCC .


Physical And Chemical Properties Analysis

4-Dodecanone has a density of 0.8±0.1 g/cm³ . It has a boiling point of 243.9±8.0 °C at 760 mmHg . The compound has a molar refractivity of 57.7±0.3 cm³ . It has a polar surface area of 17 Ų and a molar volume of 223.7±3.0 cm³ .

Safety and Hazards

When handling 4-Dodecanone, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition. If necessary, evacuate personnel to safe areas .

properties

IUPAC Name

dodecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQSOIZWTINZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210287
Record name Dodecan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 4-Dodecanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11097
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Dodecanone

CAS RN

6137-26-4
Record name 4-Dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6137-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecan-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Dodecanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC43HC978D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dodecanone
Reactant of Route 2
Reactant of Route 2
4-Dodecanone
Reactant of Route 3
Reactant of Route 3
4-Dodecanone
Reactant of Route 4
Reactant of Route 4
4-Dodecanone
Reactant of Route 5
Reactant of Route 5
4-Dodecanone
Reactant of Route 6
Reactant of Route 6
4-Dodecanone

Q & A

Q1: How can 4-Dodecanone be used as a starting material in organic synthesis?

A1: 4-Dodecanone, with its ketone functional group, presents a versatile starting point for various organic reactions.

  • Formation of Heterocycles: Similar to the synthesis of aza-tricyclic compounds from a tricyclic ketone described in one of the papers [], 4-Dodecanone could react with nitrogen-containing nucleophiles like hydroxylamine to form oximes. These oximes could further undergo rearrangements, potentially leading to nitrogen-containing heterocycles.
  • Stereoselective Reactions: Drawing parallels from the horse liver alcohol dehydrogenase (HLADH) mediated reduction of a pentacyclic ketone to produce a chiral alcohol [], 4-Dodecanone could potentially undergo enantioselective reduction using chiral catalysts or enzymes, leading to chiral secondary alcohols. This is valuable for synthesizing chiral building blocks used in pharmaceuticals and other bioactive compounds.

Q2: Are there any insights from the provided papers regarding the potential reactivity of 4-Dodecanone in cyclization reactions?

A2: While the papers don't directly involve 4-Dodecanone in cyclization reactions, we can find clues from their focus on ring formation. For example, one paper discusses the diazomethane ring expansion of tricyclic ketones []. Although 4-Dodecanone is a linear molecule, it could potentially undergo cyclization under specific reaction conditions, especially in the presence of catalysts or reagents that promote ring formation. This could lead to the synthesis of novel cyclic compounds.

Q3: How do the analytical techniques discussed in the research papers apply to characterizing a compound like 4-Dodecanone?

A3: The provided research emphasizes X-ray crystallography for determining the structures of complex cyclic compounds []. While this technique might not be the primary choice for a relatively simple molecule like 4-Dodecanone, it highlights the importance of structural characterization in organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.